

potential off-target effects of ENMD-1068 hydrochloride

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Compound of Interest

Compound Name: ENMD-1068 hydrochloride

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Technical Support Center: ENMD-1068 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of **ENMD-1068 hydrochloride**. The following sections offer troubleshooting guidance and frequently asked questions to address potential issues encountered during experimentation, with a focus on investigating unexpected results that may be perceived as off-target effects.

Troubleshooting Guide

This guide is designed to help you navigate unexpected experimental outcomes when using **ENMD-1068 hydrochloride**.

Question: My cells are exhibiting an unexpected phenotype after treatment with ENMD-1068. How can I determine if this is a potential off-target effect?

Answer:

When observing an unexpected phenotype, a systematic approach is crucial to differentiate between on-target and potential off-target effects. Here is a suggested workflow:

Confirm the On-Target Effect: First, verify that ENMD-1068 is inhibiting its intended target,
 Protease-Activated Receptor 2 (PAR2), in your experimental system. You can do this by

Troubleshooting & Optimization



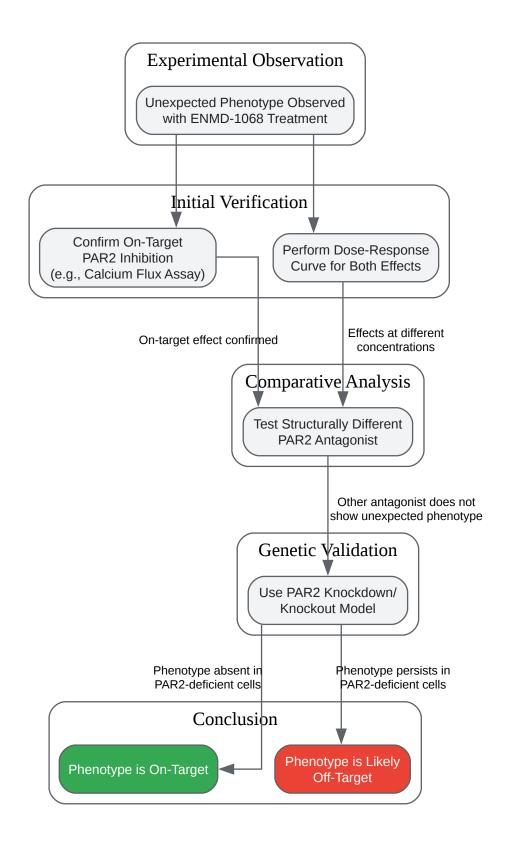


stimulating the cells with a known PAR2 agonist (e.g., trypsin or SLIGRL-NH2 peptide) and confirming that ENMD-1068 blocks the expected downstream signaling, such as calcium release or ERK phosphorylation.[1][2]

- Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than what is required to inhibit PAR2, it may suggest an off-target effect. The reported IC50 for ENMD-1068's inhibition of trypsininduced PAR2 activation is 5 mM.[3]
- Use a Structurally Unrelated PAR2 Antagonist: If available, treat your cells with another PAR2 antagonist that has a different chemical structure. If this second antagonist reproduces the intended on-target effect but not the unexpected phenotype, it strengthens the possibility of an off-target effect of ENMD-1068.
- Genetic Knockdown or Knockout of PAR2: The most definitive way to confirm an on-target effect is to use a PAR2-deficient system (e.g., siRNA/shRNA knockdown or CRISPR/Cas9 knockout). If the unexpected phenotype persists in PAR2-deficient cells upon treatment with ENMD-1068, it is highly likely to be an off-target effect.
- Rescue Experiment: If you are observing the inhibition of a specific pathway, try to "rescue"
 the phenotype by activating a downstream component of the PAR2 signaling pathway. If the
 phenotype cannot be rescued, it may indicate that ENMD-1068 is acting on a different
 pathway.

The following diagram illustrates a logical workflow for investigating unexpected experimental outcomes.





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Workflow for Investigating Unexpected Phenotypes



Frequently Asked Questions (FAQs)

Q1: Are there any known off-target effects of **ENMD-1068 hydrochloride**?

A1: Based on currently available scientific literature, there are no specifically documented off-target effects for **ENMD-1068 hydrochloride**. It is consistently described as a selective Protease-Activated Receptor 2 (PAR2) antagonist.[1][2][4][5] However, the absence of evidence is not evidence of absence. It is always good practice to include appropriate controls in your experiments to validate that the observed effects are mediated through PAR2.

Q2: What is the evidence for the selectivity of ENMD-1068?

A2: The selectivity of ENMD-1068 is primarily inferred from its consistent effects on PAR2-mediated signaling pathways in various preclinical models. For instance, it has been shown to inhibit PAR2 agonist-induced calcium release and downstream signaling pathways like TGF-β1/Smad and NF-κB, which are known to be modulated by PAR2 activation.[2][4][6] Studies have demonstrated its efficacy in animal models of diseases where PAR2 is implicated, such as liver fibrosis and endometriosis.[2][4][6]

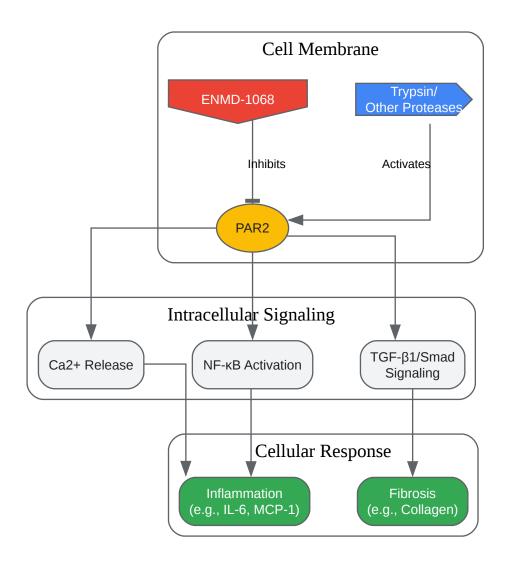
Q3: What are the known on-target signaling pathways affected by ENMD-1068?

A3: By antagonizing PAR2, ENMD-1068 has been shown to modulate several downstream signaling pathways, including:

- TGF-β1/Smad2/3 Signaling: In hepatic stellate cells, ENMD-1068 attenuates TGF-β1induced Smad2/3 phosphorylation, which is crucial for collagen production and liver fibrosis.
 [2][4]
- NF-κB Signaling: ENMD-1068 can inhibit the activation of NF-κB, a key regulator of inflammation. This has been observed in the context of endometriosis.[6]
- Calcium Signaling: ENMD-1068 blocks the release of intracellular calcium stimulated by PAR2 agonists.[1][4]
- Cytokine and Chemokine Expression: The compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines such as IL-6 and MCP-1.[2][6]



The diagram below illustrates the on-target mechanism of action of ENMD-1068.



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On-Target Signaling Pathway of ENMD-1068

Summary of Reported Biological Effects of ENMD-1068



Biological Effect	Model System	Key Downstream Pathways Modulated	Reference
Inhibition of Liver Fibrosis	CCl4-induced mouse model of liver fibrosis	Attenuation of TGF- β1/Smad2/3 signaling	[2][4]
Suppression of Endometriosis	Mouse model of endometriosis	Inhibition of IL-6 and NF-кВ expression, reduced MCP-1 and VEGF levels	[6]
Anti-inflammatory Effects	Mouse models of arthritis and allergic asthma	Reduction of pro- inflammatory cytokines and immune cell recruitment	[3][7]
Anti-angiogenic Effects	Mouse model of endometriosis	Reduction of Vascular Endothelial Growth Factor (VEGF)	[6]

Experimental Protocols

1. Assessment of NF-kB Activation by Immunohistochemistry

This protocol is adapted from studies evaluating the effect of ENMD-1068 on endometriosis.[6]

- Tissue Preparation: Fix endometriotic lesions or relevant tissue samples in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.
- Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval by boiling in 10 mM citrate buffer (pH 6.0) for 10-15 minutes.
- Blocking: Block non-specific binding by incubating the sections with 5% normal goat serum in PBS for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the sections with a primary antibody against the p65 subunit of NF-κB (RelA) overnight at 4°C.

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- Secondary Antibody Incubation: Wash the sections with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature.
- Detection: Use an avidin-biotin-peroxidase complex (ABC) kit and 3,3'-diaminobenzidine (DAB) as the chromogen.
- Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.
- Analysis: Analyze the nuclear translocation of p65 as an indicator of NF-kB activation.
- 2. Measurement of Cytokine Levels by ELISA

This protocol is based on the methodology used to measure IL-6 and MCP-1 in endometriotic lesions.[2][6]

- Sample Preparation: Homogenize tissue samples in a lysis buffer containing protease inhibitors. Centrifuge the homogenates and collect the supernatants. Determine the total protein concentration of the supernatants using a BCA protein assay kit.
- ELISA Procedure:
 - Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., antimouse IL-6) and incubate overnight at 4°C.
 - Wash the plate and block with a suitable blocking buffer for 1-2 hours.
 - Add diluted samples and standards to the wells and incubate for 2 hours at room temperature.
 - Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.
 - Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
 - Wash the plate and add a substrate solution (e.g., TMB).



- Stop the reaction with a stop solution and read the absorbance at 450 nm on a microplate reader.
- Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Normalize the cytokine levels to the total protein concentration of the respective samples.

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